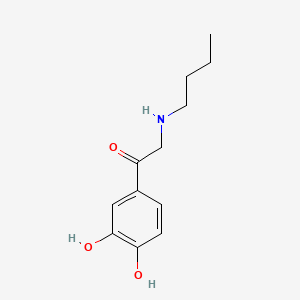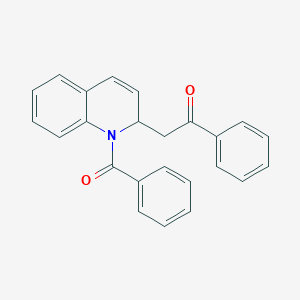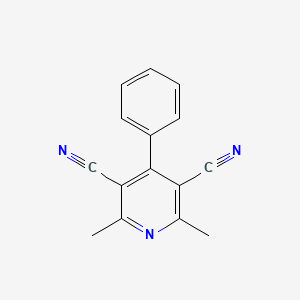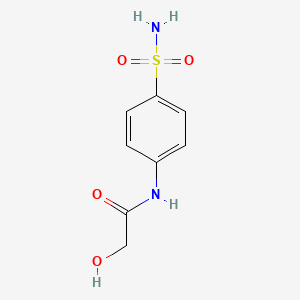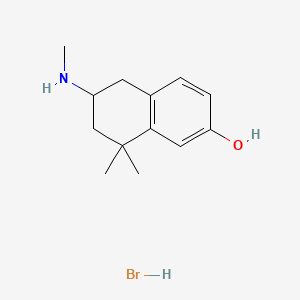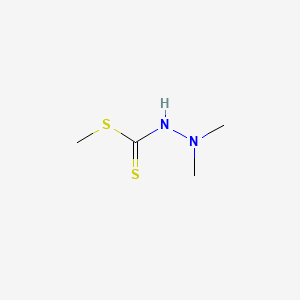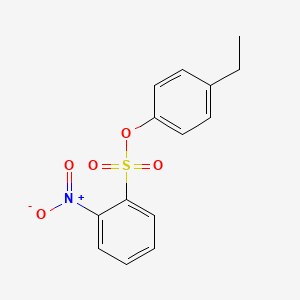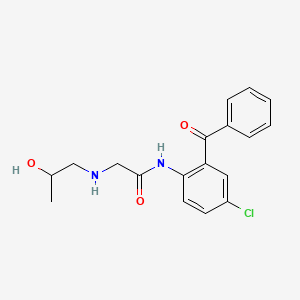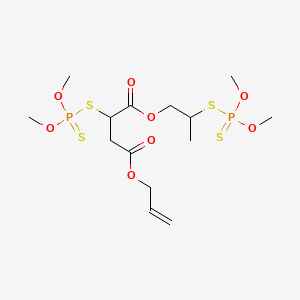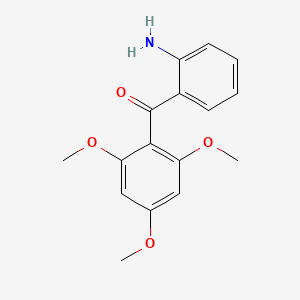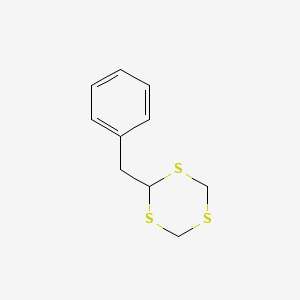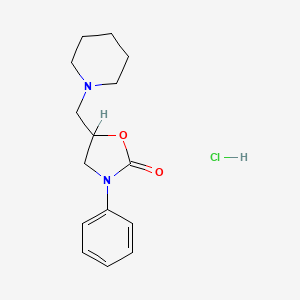![molecular formula C18H16O2 B14688317 (13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one CAS No. 28527-72-2](/img/structure/B14688317.png)
(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the formation of the cyclopenta[a]phenanthrene core through a series of cyclization reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired stereochemistry and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to produce the compound on an industrial scale.
化学反応の分析
Types of Reactions
(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, (13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
作用機序
The mechanism of action of (13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are complex and may include various biochemical processes.
類似化合物との比較
Similar Compounds
Similar compounds to (13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one include other cyclopenta[a]phenanthrene derivatives and related polycyclic aromatic hydrocarbons.
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and functional groups. These unique features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
28527-72-2 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC名 |
(13R)-3-methoxy-11,12,13,17-tetrahydrocyclopenta[a]phenanthren-16-one |
InChI |
InChI=1S/C18H16O2/c1-20-14-4-7-15-12(9-14)3-6-17-16(15)5-2-11-8-13(19)10-18(11)17/h3-4,6-7,9-11H,2,5,8H2,1H3/t11-/m1/s1 |
InChIキー |
DILZOOFHFFJGRI-LLVKDONJSA-N |
異性体SMILES |
COC1=CC2=C(C=C1)C3=C(C=C2)C4=CC(=O)C[C@H]4CC3 |
正規SMILES |
COC1=CC2=C(C=C1)C3=C(C=C2)C4=CC(=O)CC4CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



